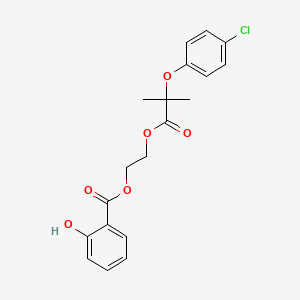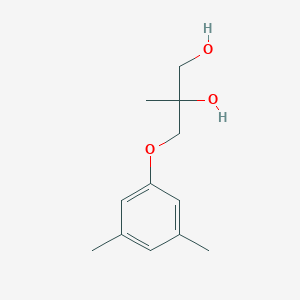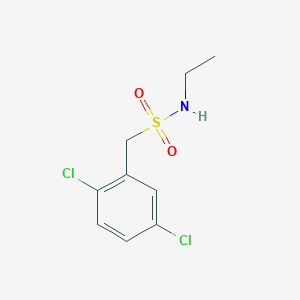
1-(2,5-dichlorophenyl)-N-ethylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dichlorophenyl)-N-ethylmethanesulfonamide is an organic compound characterized by the presence of a dichlorophenyl group attached to an ethylmethanesulfonamide moiety
Preparation Methods
The synthesis of 1-(2,5-dichlorophenyl)-N-ethylmethanesulfonamide typically involves the reaction of 2,5-dichloroaniline with ethylmethanesulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 2,5-dichloroaniline attacks the sulfonyl chloride, resulting in the formation of the desired sulfonamide. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
1-(2,5-Dichlorophenyl)-N-ethylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group, potentially altering the compound’s biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound has been investigated for its potential biological activities, including antibacterial and antiparasitic properties.
Medicine: Research has focused on its potential therapeutic applications, such as its use in the treatment of bacterial infections and parasitic diseases.
Industry: It may be used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,5-dichlorophenyl)-N-ethylmethanesulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting the activity of enzymes or receptors. The dichlorophenyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
1-(2,5-Dichlorophenyl)-N-ethylmethanesulfonamide can be compared with other sulfonamide derivatives, such as:
1-(2,5-Dichlorophenyl)biguanide hydrochloride: This compound also contains a dichlorophenyl group but has a biguanide core, which may confer different biological activities.
1-(2,5-Dichlorophenyl)piperazine: This compound features a piperazine ring instead of an ethylmethanesulfonamide group, leading to variations in its chemical and biological properties.
Properties
Molecular Formula |
C9H11Cl2NO2S |
|---|---|
Molecular Weight |
268.16 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)-N-ethylmethanesulfonamide |
InChI |
InChI=1S/C9H11Cl2NO2S/c1-2-12-15(13,14)6-7-5-8(10)3-4-9(7)11/h3-5,12H,2,6H2,1H3 |
InChI Key |
MYUNICJUGFRJJT-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)CC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1E)-Triaz-1-en-1-yl]benzaldehyde](/img/structure/B13956953.png)
![Methyl 3-[2-[2-[2-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]benzoate](/img/structure/B13956969.png)

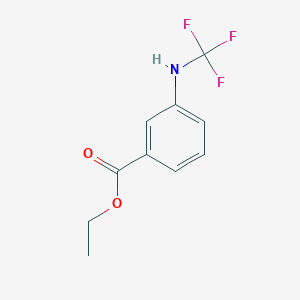
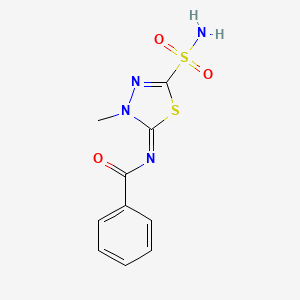

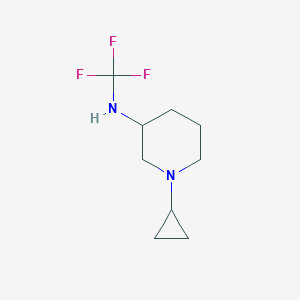
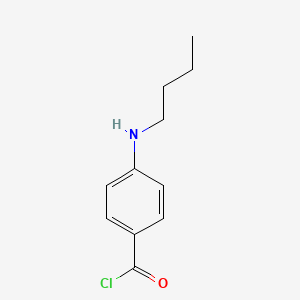
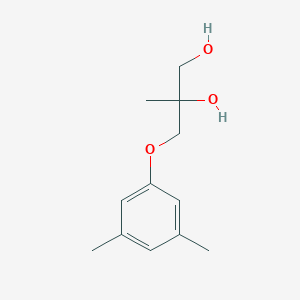
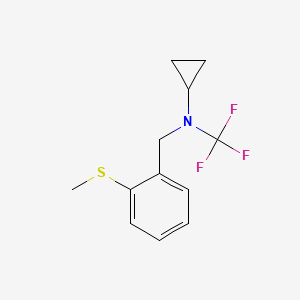
![8H-[1,2]Oxazolo[4,3-g]indazole](/img/structure/B13957042.png)
